Cas no 60154-19-0 (beta-methylcholine iodide)

Beta-methylcholine iodide is a quaternary ammonium compound primarily used in biochemical and pharmacological research. Its key advantages include its role as a cholinergic agonist, selectively stimulating muscarinic receptors, which makes it valuable for studying acetylcholine signaling pathways. The compound’s structural similarity to acetylcholine allows it to mimic its effects while offering greater stability for experimental applications. Beta-methylcholine iodide is also utilized in synthesizing analogs for receptor-binding studies due to its predictable reactivity and high purity. Its iodide counterion enhances solubility in aqueous solutions, facilitating in vitro assays. This compound is particularly useful in neuropharmacology and enzymology research.
beta-methylcholine iodide structure
beta-methylcholine iodide structure
Product Name:beta-methylcholine iodide
CAS No:60154-19-0
MF:C6H16INO
MW:245.10181427002
CID:951335
PubChem ID:10263892
Update Time:2025-11-06

beta-methylcholine iodide Chemical and Physical Properties

Names and Identifiers

    • beta-methylcholine iodide
    • 2-hydroxypropyl(trimethyl)azanium,iodide
    • 2-Hydroxy-N,N,N-trimethylpropan-1-aminiumiodide
    • CS-0185866
    • 2-hydroxypropyl(trimethyl)azanium;iodide
    • MFCD00059987
    • HY-W127667
    • 60154-19-0
    • 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, iodide, (+/-)-
    • Actinojodin
    • UNII-1M1DJ0YV4H
    • ?-METHYLCHOLINE IODIDE
    • DTXSID20437571
    • FOILINVEQJRMPF-UHFFFAOYSA-M
    • M0598
    • 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, iodide (1:1)
    • 26112-50-5
    • (2-hydroxypropyl)trimethylammonium iodide
    • methylcholine iodide
    • 1M1DJ0YV4H
    • SCHEMBL1502780
    • (2-hydroxypropyl)trimethylazanium iodide
    • Methylchloine iodide [WHO-DD]
    • D91363
    • 2-Hydroxypropyltrimethylammonium Iodide
    • 2-Hydroxy-N,N,N-trimethylpropan-1-aminium iodide
    • AKOS025295525
    • Amykton
    • AS-70380
    • 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, iodide
    • Q27252595
    • Ammonium, (2-hydroxypropyl)trimethyl-, iodide, (+/-)-
    • 2-Methylcholine iodide
    • Inchi: 1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
    • InChI Key: FOILINVEQJRMPF-UHFFFAOYSA-M
    • SMILES: [I-].OC(C)C[N+](C)(C)C

Computed Properties

  • Exact Mass: 245.02800
  • Monoisotopic Mass: 245.02766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 65.4
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 160 °C
  • PSA: 20.23000
  • LogP: -2.92260

beta-methylcholine iodide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0598-25g
beta-methylcholine iodide
60154-19-0 99.0%(T)
25g
¥990.0 2022-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-291979-25 g
beta-Methylcholine Iodide,
60154-19-0
25g
¥4,174.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-291979-25g
beta-Methylcholine Iodide,
60154-19-0
25g
¥4174.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0598-25g
beta-methylcholine iodide
60154-19-0 99.0%(T)
25g
¥990.0 2023-09-02

Additional information on beta-methylcholine iodide

Recent Advances in the Study of Beta-Methylcholine Iodide (60154-19-0): A Comprehensive Research Brief

Beta-methylcholine iodide (CAS: 60154-19-0) is a quaternary ammonium compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in cholinergic signaling and drug development. This research brief aims to synthesize the latest findings on beta-methylcholine iodide, focusing on its chemical properties, biological activities, and therapeutic potential. The compound's unique structural features, including its methylated choline moiety and iodide counterion, make it a valuable tool for studying acetylcholine receptors and related pathways.

Recent studies have explored the synthesis and characterization of beta-methylcholine iodide, highlighting its stability and solubility in aqueous solutions, which are critical for its use in biological assays. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its purity and structural integrity. These studies underscore the compound's reliability as a reference standard in pharmacological research.

In the context of biological activity, beta-methylcholine iodide has been investigated for its interactions with muscarinic and nicotinic acetylcholine receptors. Preliminary in vitro studies suggest that it exhibits selective binding affinity, which could be leveraged for the development of targeted therapies for neurological disorders. For instance, its potential role in modulating synaptic transmission has been explored in animal models, with promising results indicating its ability to enhance cognitive function.

Furthermore, recent pharmacological evaluations have demonstrated that beta-methylcholine iodide may possess neuroprotective properties. Experiments conducted on neuronal cell lines exposed to oxidative stress revealed that the compound could mitigate cell damage, possibly through its antioxidant effects. These findings open new avenues for its application in neurodegenerative diseases such as Alzheimer's and Parkinson's.

From a therapeutic perspective, beta-methylcholine iodide is being considered as a precursor for the synthesis of novel cholinergic agents. Its structural versatility allows for modifications that can enhance bioavailability and reduce side effects. Current research is focused on optimizing these derivatives to improve their pharmacokinetic profiles and therapeutic efficacy.

In conclusion, beta-methylcholine iodide (60154-19-0) represents a promising compound in the realm of chemical biology and drug discovery. Its well-characterized properties, combined with its potential therapeutic applications, make it a subject of ongoing research. Future studies should aim to elucidate its mechanisms of action in greater detail and explore its clinical potential through rigorous preclinical and clinical trials.

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